![molecular formula C16H17N5O B5543691 N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

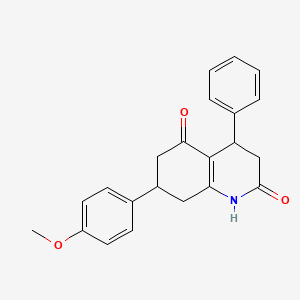

N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 295.14331018 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One of the notable scientific applications of pyrazolic compounds, which share a similar structural motif to N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine, is their use as corrosion inhibitors for metals. A study by Chetouani et al. (2005) investigated the inhibitive effect of bipyrazole compounds on the corrosion of pure iron in acidic media. These compounds demonstrated high efficiency as corrosion inhibitors, with efficiencies reaching up to 93% at certain concentrations. The study utilized various techniques, including weight loss and electrochemical methods, to evaluate the compounds' effectiveness. The inhibitors were found to act as mixed-type inhibitors and adhered to the iron surface following the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Synthesis of Pyrazolopyrimidine Derivatives

Another significant application is the synthesis of pyrazolopyrimidine derivatives, which have been explored for their potential anti-inflammatory and anti-cancer activities. Kaping et al. (2016) described an environmentally benign and efficient method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives. This method employed ultrasound irradiation and KHSO4 in an aqueous medium, leading to high yields of the desired products. The synthesized compounds were screened for anti-inflammatory and anti-cancer activities, showing promising results. The advantages of this synthesis method include operational simplicity, high yields, and the avoidance of harsh reaction conditions (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Antitumor, Antifungal, and Antibacterial Activities

The synthesis and biological evaluation of pyrazole derivatives have also been a focus, particularly concerning their antitumor, antifungal, and antibacterial activities. Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and explored their biological activities. These derivatives were crystallized in various space groups, and their structures were confirmed through several spectroscopic and crystallographic techniques. The study found that these compounds exhibited significant biological activity against breast cancer and microbes, highlighting their potential as pharmaceutical agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Propiedades

IUPAC Name |

N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-4-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-12-6-7-17-16(20-12)18-9-13-10-19-21(11-13)14-4-3-5-15(8-14)22-2/h3-8,10-11H,9H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVMHNXLUGXTQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NCC2=CN(N=C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-METHYLBENZOYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B5543614.png)

![N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5543617.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![1-(3-FLUOROBENZOYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE](/img/structure/B5543645.png)

![3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid](/img/structure/B5543648.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B5543702.png)